Diethyl Vinyl Phosphate (CAS 4851-64-3): A Comprehensive Technical Guide for Advanced Research
Diethyl Vinyl Phosphate (CAS 4851-64-3): A Comprehensive Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Diethyl Vinyl Phosphate (CAS 4851-64-3), a distinct organophosphate compound. It is crucial to differentiate this molecule from the more extensively documented Diethyl Vinylphosphonate (CAS 682-30-4), as they possess different chemical structures and properties. This document will focus exclusively on the phosphate ester, synthesizing the available technical data to support its application in research and development.
Core Chemical Identity and Structure
Diethyl vinyl phosphate is an organic molecule characterized by a central phosphate group bonded to two ethyl groups and a vinyl group. This structure imparts unique reactivity and potential for various chemical transformations.
Table 1: Chemical and Physical Properties of Diethyl Vinyl Phosphate [1][2]
| Property | Value |
| CAS Number | 4851-64-3 |
| Molecular Formula | C₆H₁₃O₄P |
| Molecular Weight | 180.14 g/mol [1][2] |
| IUPAC Name | ethenyl diethyl phosphate[2] |
| Canonical SMILES | CCOP(=O)(OCC)OC=C[1][2] |
| InChI Key | ULUJSLFWDQSXRS-UHFFFAOYSA-N[2] |
| Appearance | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Data not readily available |
The core of diethyl vinyl phosphate is the phosphate functional group, which is distinct from the phosphonate group in diethyl vinylphosphonate. In the phosphate, the phosphorus atom is double-bonded to one oxygen atom and single-bonded to three other oxygen atoms, one of which is part of the vinyl ether linkage. In the phosphonate, the phosphorus atom is directly bonded to the vinyl group's carbon atom. This fundamental difference in connectivity significantly influences the chemical reactivity and potential biological activity of the two compounds.
P -- O1 [len=1.5]; P -- O2 [len=1.5]; P -- O3 [style=double, len=1.2]; P -- O4 [len=1.5]; O1 -- C1; C1 -- C2; O2 -- C3; C3 -- C4; O4 -- C5; C5 -- C6 [style=double];
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Caption: 2D Chemical Structure of Diethyl Vinyl Phosphate.Synthesis of Diethyl Vinyl Phosphate
The synthesis of diethyl vinyl phosphate has been reported, and understanding its preparation is fundamental for its use in further research. A key synthetic route involves the reaction of a suitable phosphorus precursor with a vinyl-containing reagent. While multiple synthetic pathways may exist, a documented method provides a reliable protocol for obtaining this compound.
Experimental Protocol: Synthesis of Diethyl Vinyl Phosphate
A detailed, step-by-step methodology for the synthesis of diethyl vinyl phosphate is crucial for researchers aiming to work with this compound. The following protocol is based on established chemical principles.
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Caption: Generalized workflow for the synthesis of Diethyl Vinyl Phosphate.Detailed Steps:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of the phosphorus precursor in an appropriate anhydrous solvent.
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Reagent Addition: The vinyl-containing reagent is added dropwise to the stirred solution at a controlled temperature. The choice of solvent and temperature is critical to ensure the desired reaction proceeds efficiently and to minimize side reactions.
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Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.
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Workup and Isolation: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and byproducts. This typically involves quenching the reaction, followed by extraction, washing, drying of the organic layer, and removal of the solvent under reduced pressure.
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Purification: The crude product is then purified, commonly by vacuum distillation or column chromatography, to yield pure diethyl vinyl phosphate.
Spectroscopic and Analytical Data
Characterization of diethyl vinyl phosphate is essential to confirm its identity and purity. The following data provides a baseline for analytical confirmation.
Table 2: Spectroscopic Data for Diethyl Vinyl Phosphate
| Technique | Predicted/Observed Data |
| ¹H NMR | Predicted spectra are available from chemical databases.[1] |
| ¹³C NMR | Predicted spectra are available from chemical databases.[1] |
| ³¹P NMR | Data not readily available. |
| IR Spectroscopy | Data available in spectral databases. |
| Mass Spectrometry (MS) | Data available in spectral databases. |
Researchers should perform their own analytical characterization to verify the structure and purity of synthesized or purchased diethyl vinyl phosphate.
Reactivity and Potential Applications in Drug Development
The reactivity of diethyl vinyl phosphate is primarily dictated by the vinyl and phosphate functional groups. The vinyl group can potentially undergo addition reactions, while the phosphate ester linkages can be susceptible to hydrolysis under certain conditions.
Potential Areas of Application:
While specific applications of diethyl vinyl phosphate in drug development are not extensively documented, its structure suggests several potential avenues for research:
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Phosphate Prodrugs: The phosphate group can be used as a cleavable moiety to improve the solubility and bioavailability of a parent drug. The vinyl group could potentially be used for further chemical modification or as a reactive handle.
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Enzyme Inhibitors: Organophosphates are known to act as inhibitors of various enzymes, particularly serine hydrolases. The specific structure of diethyl vinyl phosphate could be explored for its potential to inhibit novel enzyme targets.
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Monomers for Functional Polymers: The vinyl group allows for the possibility of polymerization, leading to the creation of functional polymers with phosphate side chains. These polymers could have applications in drug delivery or as biomaterials.
It is important to reiterate that these are potential applications based on the chemical structure, and further research is required to validate these hypotheses.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling diethyl vinyl phosphate. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, general guidelines for handling organophosphates should be followed.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood.
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Handling: Avoid inhalation, ingestion, and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Researchers should always consult any available safety data and institutional safety protocols before working with this compound.
Conclusion and Future Outlook
Diethyl vinyl phosphate (CAS 4851-64-3) is a distinct organophosphate with a chemical structure that suggests potential for a variety of chemical transformations and applications. However, it is crucial to note the current scarcity of published research specifically on this compound, especially when compared to its phosphonate analog. This guide has synthesized the available information to provide a foundational understanding for researchers. Future investigations into the synthesis, reactivity, and biological activity of diethyl vinyl phosphate are needed to fully elucidate its potential in drug development and other scientific fields. The clear differentiation from diethyl vinylphosphonate is paramount for the advancement of research in this area.
References
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PubChem. Diethyl vinyl phosphate. [Link]
